molecular formula C22H23ClFN3O2 B2496493 (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1235707-00-2

(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2496493
CAS RN: 1235707-00-2
M. Wt: 415.89
InChI Key: XPXYJUHEPPHVEK-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23ClFN3O2 and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Antipathogenic Activity

The synthesis of acylthioureas, including compounds similar in structure to (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, has been explored for their potential antipathogenic activity. These compounds have shown significant effects, especially on biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety enhances their antibiofilm properties, indicating a path for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Radiotracer Development for PET Scans

Research has demonstrated the feasibility of creating radiotracers for positron emission tomography (PET) scans by synthesizing compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These radiotracers, like [18F]NIDA-42033, are used to study CB1 cannabinoid receptors in the brain, offering insights into neurological conditions and receptor distribution with high specificity and radiochemical purity (Katoch-Rouse & Horti, 2003).

Molecular Interaction Studies

Molecular interaction studies have utilized compounds like (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide to understand the binding dynamics with CB1 cannabinoid receptors. These studies have helped in developing pharmacophore models for the CB1 receptor ligands, contributing to the design of receptor-specific drugs with potential applications in treating diseases related to the endocannabinoid system (Shim et al., 2002).

Antibacterial and Anticancer Properties

Some new 2-chloro-3-hetarylquinolines, structurally related to (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, have been synthesized and evaluated for their antibacterial and anticancer properties. Compounds like these have shown potent activity against S. aureus and a broad range of activity against various cancer cell lines, indicating their potential in developing new therapeutics (Bondock & Gieman, 2015).

Recognition of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have been shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This property enables the transfer of these compounds from aqueous solutions to organic media, showcasing the potential for application in chemical separation processes and the design of sensor technologies (Sawada et al., 2000).

properties

IUPAC Name

4-[[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O2/c23-20-4-2-1-3-17(20)5-10-21(28)25-15-16-11-13-27(14-12-16)22(29)26-19-8-6-18(24)7-9-19/h1-10,16H,11-15H2,(H,25,28)(H,26,29)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXYJUHEPPHVEK-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

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